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Abstract

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has
emerged as a critical player in the landscape of oncology. Initially identified as a transforming
gene in chronic myelogenous leukemia, its overexpression and aberrant signaling are now
implicated in the progression, metastasis, and therapeutic resistance of a wide array of solid
and hematological malignancies. AXL's activation, primarily through its ligand Growth Arrest-
Specific 6 (Gasb), triggers a cascade of downstream signaling pathways that regulate
fundamental cellular processes. This guide provides a comprehensive technical overview of
AXL's multifaceted role in cancer, detailing its core signaling mechanisms, its impact on key
cancer hallmarks, its function within the tumor microenvironment, and its significance as a high-
value therapeutic target. Quantitative data on its prognostic relevance are summarized, and
detailed protocols for key experimental analyses are provided to facilitate further research and
drug development efforts.

AXL Structure and Activation

The AXL receptor is a transmembrane protein characterized by an extracellular domain
composed of two immunoglobulin-like (IgL) domains and two fibronectin type Il (FNIII) repeats,
a transmembrane segment, and an intracellular domain possessing tyrosine kinase activity.
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Activation of AXL is predominantly a ligand-dependent process.[1] Its primary high-affinity
ligand, Gas6, binds to the IgL domains, inducing receptor dimerization.[2] This dimerization,
which can be homodimerization (AXL-AXL) or heterodimerization with other receptors like
EGFR, HERZ2, and c-MET, leads to autophosphorylation of several tyrosine residues within the
intracellular kinase domain (specifically Y779, Y821, and Y866).[1][3] These phosphorylated
tyrosines then serve as docking sites for various downstream signaling molecules containing
SH2 domains, thereby initiating intracellular signaling cascades.[3] Ligand-independent
activation can also occur through receptor overexpression or crosstalk with other receptor
tyrosine kinases (RTKSs).[4][5]

Core Signaling Pathways

Upon activation, AXL orchestrates a complex network of signaling pathways crucial for cancer
cell behavior. The recruitment of adaptor proteins and enzymes to the phosphorylated
intracellular domain triggers several major axes.

o PI3K/AKT Pathway: The phosphorylated Y821 residue serves as a docking site for the p85
regulatory subunit of Phosphatidylinositol 3-kinase (P13K).[3] This leads to the activation of
AKT, a serine/threonine kinase that is a central node for promoting cell survival by inhibiting
pro-apoptotic proteins (e.g., BAD) and driving cell cycle progression.[6][7]

 MAPK/ERK Pathway: The recruitment of Growth factor receptor-bound protein 2 (GRB2) to
the activated AXL receptor initiates the RAS-RAF-MEK-ERK (MAPK) cascade.[8] This
pathway is fundamentally involved in regulating gene expression related to cell proliferation,
differentiation, and survival.[7][9]

* NF-kB Pathway: AXL signaling can lead to the activation of the NF-kB transcription factor,
often through the PI3K/AKT pathway.[4][9] NF-kB activation is critical for transcribing genes
involved in inflammation, cell survival, and invasion, including key effectors like the matrix
metalloproteinase MMP9.[4][6]

e SRC Family Kinases and STATs: AXL can directly phosphorylate and activate SRC family
kinases, which are involved in cell migration and invasion.[3][8] Furthermore, AXL signaling
can activate the JAK/STAT pathway, contributing to cell proliferation and survival.[7][9]
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Caption: Core AXL signaling pathways in cancer.
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Role of AXL in Cancer Hallmarks

AXL's aberrant activation contributes to nearly every hallmark of cancer, marking it as a
pleiotropic driver of malignancy.

Invasion and Metastasis

AXL is a potent driver of cancer cell invasion and metastasis.[10] A primary mechanism is
through the induction of the Epithelial-Mesenchymal Transition (EMT).[3] AXL activation
upregulates key EMT-inducing transcription factors such as Snail, Slug, and Twist.[6][11] This
leads to the downregulation of epithelial markers like E-cadherin and the upregulation of
mesenchymal markers like N-cadherin and Vimentin, resulting in increased cell motility and
invasive capacity.[12][13] This process is often sustained by a positive feedback loop where
EMT transcription factors induce AXL expression.[14] Furthermore, AXL signaling promotes
cytoskeletal remodeling through pathways involving Racl and Rho, which is essential for cell
migration.[1][15]
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Caption: AXL's role in driving Epithelial-Mesenchymal Transition (EMT).
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Proliferation and Survival

As detailed in the signaling pathways, AXL robustly promotes cell proliferation and survival
through the PISBK/AKT/mTOR and MAPK/ERK pathways.[7] By activating these cascades, AXL
signaling fosters cell cycle progression and inhibits apoptosis, allowing for uncontrolled tumor
growth.[4][6]

Therapeutic Resistance

AXL overexpression is a key mechanism of both intrinsic and acquired resistance to a wide
range of cancer therapies.[16][17]

o Targeted Therapy Resistance: In cancers treated with inhibitors of other RTKs, such as
EGFR inhibitors in non-small cell lung cancer (NSCLC), AXL can become activated as a
"bypass"” pathway.[4][13] AXL can heterodimerize with EGFR, sustaining downstream
signaling (e.g., PIBK/AKT) even when EGFR is blocked, thus rendering the therapy
ineffective.[1][4]

o Chemotherapy Resistance: High AXL expression has been linked to resistance to cytotoxic
agents like cisplatin in ovarian cancer.[18] The pro-survival signals emanating from AXL can
counteract the DNA damage and apoptotic stress induced by chemotherapy.

» Immunotherapy Resistance: AXL signaling contributes to an immunosuppressive tumor
microenvironment, which can lead to resistance to immune checkpoint inhibitors (ICIs) like
anti-PD-1 therapy.[19]
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Caption: AXL as a bypass mechanism for targeted therapy resistance.
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AXL and the Tumor Microenvironment (TME)

AXL is expressed not only on tumor cells but also on various stromal and immune cells within
the TME, where it plays a critical role in creating an immunosuppressive milieu.[3][20]

e Immune Evasion: AXL activation on cancer cells can decrease the expression of MHC class |
antigens, reducing their recognition by CD8+ T cells.[3] It can also upregulate the immune
checkpoint ligand PD-L1.[4]

e Immunosuppressive Cell Recruitment: AXL signaling can promote the secretion of cytokines
and chemokines that recruit immunosuppressive cells like M2-polarized macrophages and
regulatory T cells (Tregs) to the tumor site.[19][21]

e Angiogenesis: AXL is expressed on endothelial cells and its activation promotes their
migration and the formation of new blood vessels, a process essential for tumor growth and
metastasis.[10]

» Hypoxia Response: AXL is a direct target of Hypoxia-Inducible Factor 1a (HIF-1a) and is
upregulated under hypoxic conditions. In turn, AXL signaling can help sustain HIF-1a levels,
creating a feedback loop that promotes metastasis and TME deregulation.[20][22][23]

Quantitative Data: AXL Expression and Patient
Prognosis

High AXL expression, typically measured by immunohistochemistry (IHC) or mRNA analysis, is
consistently associated with poor prognosis across numerous cancer types. The following
tables summarize key quantitative findings from patient cohort studies.

Table 1: AXL Expression and Prognosis in Lung Cancer
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Cancer Patient o
AXL Status Finding p-value Reference
Subtype Cohort (n)
5-year
Lung .
. Strong (3+) survival:
Adenocarci 161 0.0033 [16]
vs. Other 39% vs. 76-
nhoma
85%
5-year overall
NSCLC . ] survival:
Not Specified  High vs. Low <0.0001 [15]
(Early Stage) 38.6% vs.
77.5%
Associated
with lower
NSCLC 257 High vs. Low differentiation  <0.01 [24]

and higher

clinical stage

| NSCLC | 81 | High vs. Low | Associated with higher T stage and pathological stage | <0.05 |

[25] |

Table 2: AXL Expression and Prognosis in Breast Cancer
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Cancer Patient o
AXL Status Finding p-value | HR Reference
Subtype Cohort (n)
AXL
retained
independen
Triple- . t prognostic RFS:
. High vs. L
Negative 203 L significance p=0.002; [12]
ow
(TNBC) for relapse- OS: p=0.001
free and
overall
survival
High AXL
correlated
Breast ) ) p=0.035;
73 High vs. Low with poor [7]
Cancer (All) HR=0.49
overall
survival
Independent
negative
Breast - Strong vs. ]
Not Specified prognostic p=0.021 [26]
Cancer (All) Weak
factor for
survival

| Breast Cancer (All) | 60 | High vs. Low | Associated with higher histologic grade, ER+, and

PR+ status | p<0.05 [[6] |

Table 3: AXL Expression and Prognosis in Hepatocellular Carcinoma (HCC)
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Cancer Patient

AXL Status Finding p-value | HR Reference
Subtype Cohort (n)
Independen
t factor for
HCC (Post- . recurrence
Positive vs.
Hepatectom 246 . (HR: 1.725) <0.001 [10][27]
Negative
y) and
survival
(HR: 1.847)
5-year
recurrence:
HCC (Post- -
Positive vs. 92% vs. 71%;
Hepatectomy 246 ) <0.001 [10][27]
Negative 5-year

)

survival: 9%
VS. 48%

| HCC with PVTT | Not Specified | High AXL in TECs | Associated with poor Overall Survival
and Disease-Free Survival | OS: p=0.009; DFS: p=0.013 |[28] |

Experimental Protocols

Investigating the function of AXL requires a range of molecular and cellular biology techniques.
The following are detailed protocols for key experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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